2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is an organoboron compound with the molecular formula C12H11BFNO5 . This compound is notable for its unique structure, which includes a boron atom integrated into a dioxazaborocane ring, making it a valuable reagent in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a boron-containing reagent under controlled conditions . The reaction is carried out in an inert atmosphere to prevent oxidation and moisture interference. Industrial production methods often involve large-scale reactions in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohol derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The boron atom in its structure plays a crucial role in its reactivity and binding affinity .
Comparison with Similar Compounds
Compared to other organoboron compounds, 2-Fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde is unique due to its dioxazaborocane ring structure. Similar compounds include:
2-Cyanophenylboronic acid MIDA ester: Another organoboron compound with a different functional group.
6-Fluoro-5-®-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide: A compound with a similar boron-containing structure but different applications.
Properties
Molecular Formula |
C12H11BFNO5 |
---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
2-fluoro-6-(6-methyl-4,8-dioxo-1,3,6,2-dioxazaborocan-2-yl)benzaldehyde |
InChI |
InChI=1S/C12H11BFNO5/c1-15-5-11(17)19-13(20-12(18)6-15)9-3-2-4-10(14)8(9)7-16/h2-4,7H,5-6H2,1H3 |
InChI Key |
QETBSMWTLOZUJV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2=C(C(=CC=C2)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.